molecular formula C21H24N2O3S B2795767 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole CAS No. 1018059-61-4

1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole

Cat. No. B2795767
M. Wt: 384.49
InChI Key: ZGQGSFFDGXGQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole, commonly known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPI belongs to the class of imidazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

DMPI exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. DMPI also inhibits the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are involved in inflammation and asthma.

Biochemical And Physiological Effects

DMPI has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins and leukotrienes. DMPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, DMPI has been shown to exhibit anti-microbial effects by inhibiting the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

DMPI has several advantages as a research tool, including its high potency, selectivity, and low toxicity. DMPI also exhibits good solubility in water and organic solvents, making it easy to work with in the laboratory. However, DMPI has some limitations, including its relatively high cost and the need for specialized equipment and techniques for its synthesis.

Future Directions

There are several future directions for the research on DMPI. One potential direction is the development of DMPI-based drugs for the treatment of inflammation, cancer, and microbial infections. Another potential direction is the investigation of the structure-activity relationship of DMPI and its analogs to optimize its therapeutic potential. Additionally, the use of DMPI as a research tool to study the role of COX-2 and lipoxygenase in various physiological processes is another potential direction for future research.

Synthesis Methods

DMPI can be synthesized using a multistep reaction process. The synthesis involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DMPI.

Scientific Research Applications

DMPI has been studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and medicine. DMPI has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-5-11-26-19-12-15(2)16(3)13-20(19)27(24,25)23-14-17(4)22-21(23)18-9-7-6-8-10-18/h6-10,12-14H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQGSFFDGXGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole

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